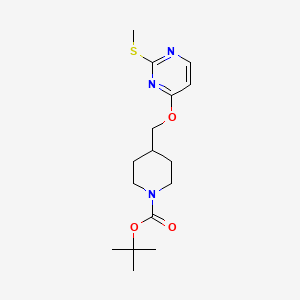

tert-Butyl 4-(((2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-13-5-8-17-14(18-13)23-4/h5,8,12H,6-7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLWQFMLEJHSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113971 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[2-(methylthio)-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-41-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[2-(methylthio)-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[2-(methylthio)-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound tert-Butyl 4-(((2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and antiviral effects.

1. Antiviral Activity

Studies have shown that derivatives of pyrimidine compounds can demonstrate significant antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as Herpes Simplex Virus (HSV) and Poliovirus. The mechanism often involves the inhibition of viral replication through interference with viral RNA synthesis or protein translation pathways .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through in vitro assays targeting cyclooxygenase (COX) enzymes. Preliminary data suggest that it may inhibit COX-2 activity, which is associated with inflammatory processes. In one study, related compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound's structural components allow it to interact with specific enzymes involved in inflammatory pathways and viral replication.

- Receptor Modulation : It may act on various receptors implicated in immune responses, potentially modulating inflammatory cytokine production.

Case Studies

Several studies have documented the biological effects of similar pyrimidine derivatives:

- Antiviral Efficacy : A study demonstrated that a related compound showed an EC50 value of 130 μM against viral replication in MT-4 cells, indicating promising antiviral activity .

- Anti-inflammatory Testing : In vivo models using carrageenan-induced paw edema showed significant reduction in inflammation when treated with pyrimidine derivatives, suggesting effective anti-inflammatory properties .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The methylthio group at the pyrimidine 2-position is a critical functional group. Comparisons with analogs highlight how modifications at this position influence physicochemical and biological properties:

Key Observations :

Key Observations :

- Oxidation Sensitivity : The methylthio group in the target compound can be oxidized to sulfonyl using oxone, a strategy employed to modulate reactivity and solubility in analogs .

- Coupling Efficiency : Palladium-based catalysts (e.g., SPhos Pd G3) are critical for forming pyrimidine-piperidine linkages, though yields vary with steric and electronic factors .

Physicochemical and Spectroscopic Properties

Data from NMR, HRMS, and IR spectroscopy () reveal trends:

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing tert-butyl 4-(((2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, and how are intermediates characterized? A: The compound can be synthesized via multi-step reactions involving coupling of pyrimidine derivatives with piperidine intermediates. For example, describes a similar tert-butyl piperidine carboxylate synthesis using:

- Reagents : SPhos Pd G3 catalyst, THF solvent, and coupling agents.

- Conditions : Reactions at 60°C for 3.5 hours under anhydrous conditions.

- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients.

- Characterization : Confirm intermediates via H/C NMR (peaks for methylthio and pyrimidine groups), IR (C=O stretch at ~1680 cm), and HRMS (exact mass validation) .

Stability and Storage

Q: What are the stability considerations for this compound under laboratory storage conditions? A: The compound is stable under recommended storage (2–8°C, inert atmosphere) but degrades in the presence of strong oxidizers. highlights that incompatibility with oxidizing agents necessitates separation from such materials. Stability is confirmed via periodic HPLC analysis to detect decomposition products .

Physical and Chemical Properties

Q: What experimental methods are used to determine physical properties like solubility and crystallinity? A:

- Solubility : Tested in DMSO, THF, and water via gravimetric analysis ( notes similar compounds as light yellow solids with low aqueous solubility).

- Crystallinity : X-ray diffraction (SHELX software, ) identifies crystal packing and hydrogen-bonding networks.

- Thermal Stability : TGA/DSC reveals decomposition temperatures (~200°C for tert-butyl derivatives) .

Advanced: Reaction Optimization

Q: How can coupling reaction yields be improved for analogs of this compound? A: and suggest:

- Catalyst Optimization : Replace SPhos Pd G3 with Buchwald-Hartwig catalysts for higher turnover.

- Solvent Screening : Test DMF or dioxane for better solubility of polar intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Advanced: Data Contradictions

Q: How should researchers resolve discrepancies in toxicity classifications for this compound? A: and highlight conflicting GHS classifications:

Validate purity via LC-MS to rule out contaminants.

Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability).

Cross-reference with analog data (e.g., tert-butyl piperidine derivatives in ) to contextualize hazards .

Biological Activity Profiling

Q: What strategies are used to study the biological interactions of this compound? A: and propose:

- Target Identification : Use SPR (Surface Plasmon Resonance) to screen kinase or GPCR libraries.

- Molecular Docking : Model interactions with pyrimidine-binding domains (e.g., EGFR kinase) using AutoDock Vina.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Advanced Analytical Techniques

Q: How can structural ambiguities in NMR spectra be resolved? A: and recommend:

- 2D NMR : HSQC/HMBC to assign quaternary carbons and piperidine ring protons.

- Crystallography : Single-crystal XRD (using SHELXL, ) to confirm stereochemistry.

- Isotopic Labeling : N-labeled pyrimidine to track coupling efficiency .

Application in Drug Discovery

Q: What role does this compound play in PROTAC or kinase inhibitor development? A: and note:

- PROTAC Linkers : The tert-butyl group enhances cell permeability, while the pyrimidine moiety binds E3 ligases.

- Kinase Inhibition : Methylthio groups improve selectivity for cysteine-rich kinases (e.g., BTK).

- In Vivo Studies : Pharmacokinetic profiling in rodents to assess bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.